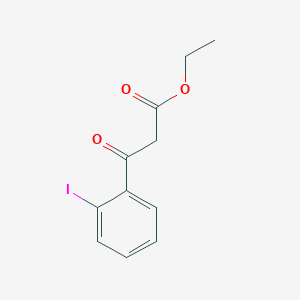Ethyl (2-iodobenzoyl)acetate
CAS No.: 90034-85-8
Cat. No.: VC3788198
Molecular Formula: C11H11IO3
Molecular Weight: 318.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90034-85-8 |
|---|---|
| Molecular Formula | C11H11IO3 |
| Molecular Weight | 318.11 g/mol |
| IUPAC Name | ethyl 3-(2-iodophenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | RMXYWHBYIQLPGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1I |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1I |
Introduction
Chemical Identity and Structural Features
Ethyl (2-iodobenzoyl)acetate belongs to the class of benzoic acid derivatives, where the benzene ring is substituted with an iodine atom at the ortho position and an acetylated ethyl ester group. The compound’s systematic IUPAC name is ethyl 3-(2-iodophenyl)-3-oxopropanoate, reflecting its propanoate backbone linked to a 2-iodobenzoyl group . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 90034-85-8 |
| Molecular Formula | |
| Molecular Weight | 318.11 g/mol |
| Synonyms | Benzenepropanoic acid, 2-iodo-β-oxo-, ethyl ester; Ethyl (2-iodobenzoyl)acetate |
The iodine atom introduces steric hindrance and electronic effects, making the compound a valuable substrate in cross-coupling reactions and nucleophilic substitutions .
Physicochemical Properties
Ethyl (2-iodobenzoyl)acetate exhibits distinct physical and chemical characteristics critical for its handling and application:
| Property | Value |
|---|---|
| Boiling Point | 142–144 °C (0.4 mmHg) |
| Density | 1.609 g/mL at 25 °C |
| Flash Point | >230 °F (110 °C) |
| Solubility | Soluble in organic solvents (e.g., benzene, chloroform) |
| Stability | Moisture-sensitive; hygroscopic |
The relatively high boiling point and density reflect the compound’s aromatic and halogenated nature, while its moisture sensitivity necessitates inert storage conditions (2–8°C under nitrogen) . The iodine substituent further contributes to its polarizability, enhancing its utility in electrophilic reactions.
Industrial and Research Applications
The compound’s iodine atom and ester functionality position it as a versatile building block in organic synthesis:
Pharmaceutical Intermediates
Iodinated aromatic compounds are pivotal in drug discovery, particularly in radiopharmaceuticals and thyroid hormone analogs. Ethyl (2-iodobenzoyl)acetate may serve as a precursor in the synthesis of iodinated bioactive molecules, leveraging its susceptibility to Suzuki-Miyaura or Ullmann coupling reactions .
Material Science
The electron-deficient iodine substituent enhances the compound’s utility in polymer chemistry, where it can act as a monomer in conductive or photoactive materials. Its stability under anhydrous conditions further supports applications in specialty coatings .
| Parameter | Specification |
|---|---|
| WGK Germany Rating | 3 (Low water hazard) |
| Storage | Inert atmosphere, 2–8°C |
| Exposure Limits | Not established; handle with standard lab precautions |
The compound’s hygroscopic nature mandates the use of desiccants and moisture-free environments during storage. While acute toxicity data are unavailable, adherence to general ester handling protocols—including gloveboxes and fume hoods—is recommended .
Future Directions and Research Gaps
Despite its synthetic potential, empirical studies on ethyl (2-iodobenzoyl)acetate remain scarce. Key areas for future investigation include:
-
Mechanistic Studies: Elucidating its behavior in cross-coupling reactions to optimize yields.
-
Biological Screening: Evaluating its bioactivity in anticancer or antimicrobial assays, inspired by related ethyl acetate extracts .
-
Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume